Cas no 946262-75-5 (2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide)

2-(4-Methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide is a synthetic organic compound featuring a methoxyphenyl acetamide core linked to a substituted oxazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of both methoxy and methylphenyl groups may enhance solubility and binding affinity in target interactions. Its oxazole ring contributes to structural rigidity, which can improve metabolic stability. The compound’s well-defined molecular architecture makes it suitable for further derivatization in drug discovery or material science applications. Careful synthesis and characterization ensure high purity, supporting reproducible research outcomes.
2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide structure
946262-75-5 structure
Product Name:2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide
CAS No:946262-75-5
MF:C20H20N2O3
MW:336.384405136108
CID:6221813
PubChem ID:16866673
Update Time:2025-10-21

2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide
    • 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
    • 946262-75-5
    • AKOS024651582
    • F2493-0214
    • 2-(4-methoxyphenyl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide
    • 2-(4-methoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
    • Inchi: 1S/C20H20N2O3/c1-14-3-7-16(8-4-14)19-12-17(22-25-19)13-21-20(23)11-15-5-9-18(24-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)
    • InChI Key: NMJOTXFMJBGSRR-UHFFFAOYSA-N
    • SMILES: O1C(=CC(CNC(CC2C=CC(=CC=2)OC)=O)=N1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 336.14739250g/mol
  • Monoisotopic Mass: 336.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide

Comprehensive Overview of 2-(4-Methoxyphenyl)-N-{5-(4-Methylphenyl)-1,2-Oxazol-3-Ylmethyl}Acetamide (CAS No. 946262-75-5)

2-(4-Methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide, identified by its CAS No. 946262-75-5, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a methoxyphenyl group, an oxazole ring, and an acetamide moiety, making it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a scaffold for designing novel bioactive agents, given its modular architecture and tunable properties.

The compound’s synthetic versatility and structural complexity align with current trends in small-molecule drug development, where heterocyclic compounds like oxazole derivatives are increasingly explored for their pharmacological profiles. Recent studies highlight the role of such compounds in modulating enzyme activity or receptor interactions, addressing unmet medical needs in areas like inflammation and metabolic disorders. For instance, the 4-methoxyphenyl group is known to influence lipophilicity and bioavailability, critical factors in optimizing drug candidates.

From an industrial perspective, CAS No. 946262-75-5 exemplifies the growing demand for high-purity intermediates in custom synthesis. Manufacturers emphasize rigorous quality control protocols to ensure consistency, as impurities can significantly impact downstream applications. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the compound’s identity and purity, meeting standards required for preclinical research.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling guidelines for organic solvents and reactive intermediates during synthesis are recommended. The compound’s stability under ambient conditions and compatibility with common laboratory practices further enhance its utility in diverse experimental settings.

In the context of AI-driven drug discovery, 2-(4-methoxyphenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}acetamide represents a case study in computational chemistry. Researchers leverage molecular docking simulations to predict its interactions with biological targets, accelerating lead optimization. Such approaches align with industry efforts to reduce R&D timelines and costs, a topic frequently searched by professionals in medicinal chemistry forums.

Looking ahead, the compound’s potential extends to material science, where its aromatic and heterocyclic components could contribute to advanced polymers or optoelectronic materials. Collaborative studies between academia and industry continue to explore these interdisciplinary applications, reflecting broader shifts toward sustainable chemistry and green synthesis methodologies.

For researchers sourcing CAS No. 946262-75-5, vendor reliability and technical documentation (e.g., SDS, CoA) remain key concerns. Transparent supply chains and adherence to Good Laboratory Practices (GLP) are critical factors when selecting suppliers, as highlighted in recent peer-reviewed publications and industry reports.

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